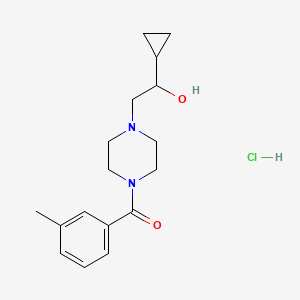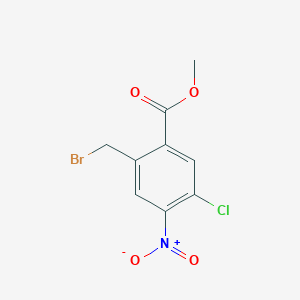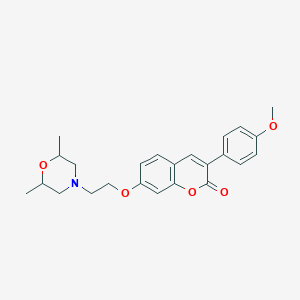
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is part of a broader class of chemicals that includes piperazine derivatives, which have been studied for their synthesis, molecular structure, and potential therapeutic applications. These substances have garnered attention in pharmaceutical research due to their biological activities.
Synthesis Analysis
Synthesis of related piperazine derivatives typically involves methods such as reductive amination using sodium triacetoxyborohydride to yield various piperazine derivatives with potential anticancer and antituberculosis properties (Mallikarjuna et al., 2014). Another approach includes linear bi-step synthesis for generating compounds with inhibitory activity against α-glucosidase enzyme (Abbasi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction studies to determine the crystal structure of synthesized compounds. One study detailed the crystal structure of a related adduct, highlighting the dihedral angles between benzene and piperidine rings, which are crucial for understanding the compound's conformation and potential interactions (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical properties of these derivatives can include reactions with various reagents to produce compounds with significant antituberculosis and anticancer activities. The reactivity and stability of these compounds under different conditions are key for their potential therapeutic applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are crucial for the compound's application in drug formulation. These properties are determined through experimental studies that analyze the compound's behavior under various physical conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical agents and stability under physiological conditions, are essential for determining the compound's potential as a therapeutic agent. Studies on similar compounds have shown a range of activities, including inhibition of tubulin polymerization and anticancer effects, which are attributed to their specific chemical structures and properties (Manasa et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Applications
Synthesis, anticancer, and antituberculosis studies have been conducted on derivates of similar structural compounds to "(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride". A study explored the synthesis of derivates through a reductive amination method, finding that some compounds exhibited significant in vitro anticancer and antituberculosis activities. These findings suggest potential applications of such compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Research on new pyridine derivatives, which share structural similarities with the compound , indicated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This research suggests that modifications to the piperazine structure could lead to potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Tubulin Polymerization Inhibition
A series of compounds derived from phenoxazine and phenothiazine, featuring the piperazin-1-yl)methanone moiety, demonstrated potent inhibition of tubulin polymerization. Such compounds have shown excellent antiproliferative properties against various cancer cell lines, indicating their potential as novel agents for cancer therapy (Prinz et al., 2017).
Alzheimer's Disease Therapy
The synthesis of multifunctional amides, including structures related to the compound , revealed moderate enzyme inhibitory potentials and mild cytotoxicity. Such compounds are being explored as potential therapeutic agents for Alzheimer's disease, highlighting their ability to modulate enzyme activity related to the disease (Hassan et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-13-3-2-4-15(11-13)17(21)19-9-7-18(8-10-19)12-16(20)14-5-6-14;/h2-4,11,14,16,20H,5-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJXPNDCIOOFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)
![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
